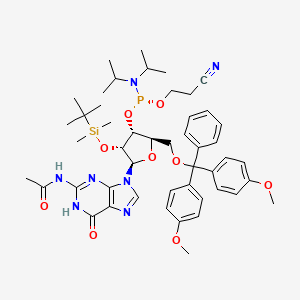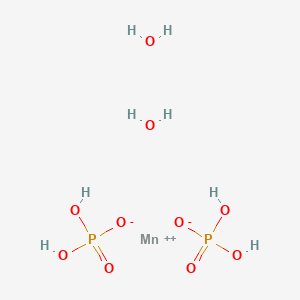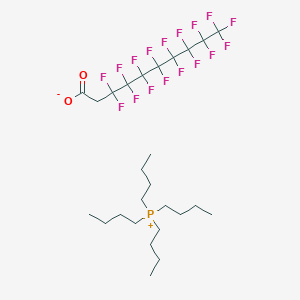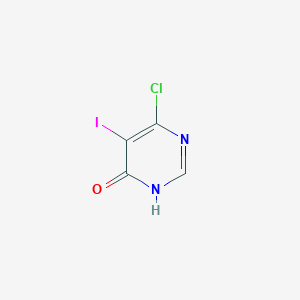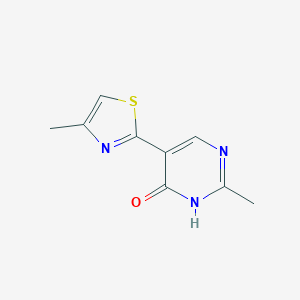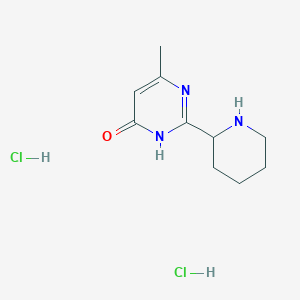
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Übersicht
Beschreibung
6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, also known as 6MP-PP, is a synthetic compound used in a variety of scientific research applications. 6MP-PP is a small organic molecule with a molecular weight of 285.82 g/mol. It is a chiral molecule, meaning that it has two different enantiomers, or mirror images of the same molecule. 6MP-PP has been used in the fields of medicinal chemistry, drug discovery, and biochemistry to study the structure and function of proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
The crystal structures of compounds closely related to "6-Methyl-2-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride" have been extensively studied to understand their structural and electronic properties. For instance, compounds such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and others have been analyzed using single-crystal X-ray diffraction. These studies reveal the influence of ortho-substitution on the inclination of the phenyl ring concerning the middle heterocycle, highlighting a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. This delocalization results in a critical orientation for the piperidine-like group, with these structural assumptions being confirmed and quantified through ab initio molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiproliferative and Anticancer Activities
Some derivatives of pyrimidin-4-ol, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and tested for their antiproliferative effects against human cancer cell lines. These compounds exhibit varying degrees of antiproliferative activity, with certain derivatives showing significant potential as anticancer agents. This suggests the importance of further research to explore the therapeutic potential of these compounds (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-Angiogenic and DNA Cleavage Studies
Derivatives of pyrimidin-4-ol have also been evaluated for their anti-angiogenic properties and DNA cleavage activities. Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, for example, have demonstrated significant anti-angiogenic and DNA cleavage activities in vitro. These findings indicate the potential of these compounds as anticancer agents, particularly through mechanisms involving anti-angiogenesis and direct interaction with DNA (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Eigenschaften
IUPAC Name |
4-methyl-2-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZKWOUFHKELJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




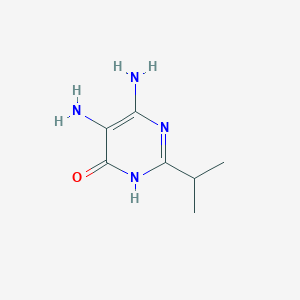
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)
